Sodium 4-phenylbutane-1-sulfonate

Description

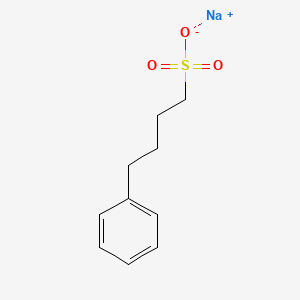

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13NaO3S |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

sodium;4-phenylbutane-1-sulfonate |

InChI |

InChI=1S/C10H14O3S.Na/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,11,12,13);/q;+1/p-1 |

InChI Key |

YRAORIWYNOYXFQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CCCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Sodium 4 Phenylbutane 1 Sulfonate and Analogues

Reactivity of the Sulfonate Moiety

The sulfonate group is a key functional moiety that significantly influences the compound's reactivity, particularly in nucleophilic substitution and desulfonation reactions.

Nucleophilic Substitution Reactions Involving Sulfonate Esters

While sodium 4-phenylbutane-1-sulfonate is a salt, its corresponding esters are potent electrophiles and are highly reactive in nucleophilic substitution reactions. This reactivity stems from the fact that the sulfonate anion is an excellent leaving group. periodicchemistry.com The stability of the resulting sulfonate anion is due to the delocalization of the negative charge across the three oxygen atoms through resonance, making it a very weak base. periodicchemistry.comnumberanalytics.com

The conversion of an alcohol to a sulfonate ester transforms the hydroxyl group, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group, with reactivity comparable to that of alkyl halides. periodicchemistry.comnih.gov This allows for SN2 reactions to proceed with a wide variety of nucleophiles. libretexts.org The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the sulfonate ester, leading to the displacement of the sulfonate leaving group.

The stability and reactivity of sulfonate esters can be tuned by the nature of the group attached to the sulfur atom. Sterically hindered esters, such as neopentyl (Neo) sulfonates, are highly resistant to nucleophilic attack, whereas less hindered esters like n-butyl (nBu) are readily cleaved. ucalgary.ca The choice of the sulfonate ester can therefore serve as a protecting group strategy for sulfonic acids, with varying stability towards different reaction conditions. ucalgary.ca

| Sulfonate Ester Type | Reactivity with Piperidine (Basic Nucleophile) | Stability to Acidic Conditions | Stability to Iodide (Nucleophile) | Cleavage Conditions |

|---|---|---|---|---|

| n-Butyl (nBu) | Readily Cleaved | Moderate | Reactive | Basic Nucleophiles |

| Isopropyl (iPr) | Cleaved | Poorly Stable | Reactive | Basic Nucleophiles, Acid |

| Neopentyl (Neo) | Stable | Cleaved by Hot Aqueous Acid | Stable | Strong Acid |

| Phenyl (Ph) | Stable | Stable | Stable | Basic Conditions (e.g., hydrolysis) |

| Trichloroethyl (TCE) | Reactive | Highly Stable | Highly Stable | Basic Nucleophiles, Reducing Conditions |

Desulfonation Mechanisms in Chemical Systems

Desulfonation is the chemical process of removing a sulfo group (–SO₃H) from an aromatic compound. wikipedia.org This reaction is essentially the reverse of electrophilic aromatic sulfonation and typically occurs via hydrolysis in the presence of aqueous acid at elevated temperatures. wikipedia.orgwikipedia.org The general reaction for an arylsulfonic acid is:

RC₆H₄SO₃H + H₂O → RC₆H₅ + H₂SO₄ wikipedia.org

The mechanism involves the protonation of the aromatic ring, usually at the carbon atom bearing the sulfonic acid group (ipso-position). rsc.org This creates a carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. thieme-connect.de The driving force for the subsequent step is the restoration of the stable aromatic system. The C-S bond breaks, releasing sulfur trioxide (SO₃) and regenerating the arene. rsc.orgthieme-connect.de In aqueous media, the sulfur trioxide reacts with water to form sulfuric acid. rsc.org

The ease of desulfonation correlates with the ease of the initial sulfonation. wikipedia.org The reaction conditions, such as temperature, acid concentration, and solvent, are critical. Higher temperatures and the use of dilute mineral acids favor the desulfonation process. numberanalytics.comwikipedia.org

| Solvent | Yield (%) |

|---|---|

| Water | 85 |

| Acetic Acid | 80 |

| Dichloromethane | 40 |

| Toluene | 20 |

This table illustrates the higher efficiency of polar, protic solvents in facilitating desulfonation reactions. numberanalytics.com

Reactivity of the Phenyl Substituent

The phenyl group in this compound is susceptible to reactions characteristic of aromatic compounds, including functionalization of the ring and participation in redox processes.

Aromatic Functionalization Reactions

The benzene (B151609) ring can undergo electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, and Friedel-Crafts alkylation and acylation. periodicchemistry.com In these reactions, an electrophile attacks the π-electron system of the aromatic ring, replacing one of the hydrogen atoms. periodicchemistry.com

Electron Transfer and Redox Properties

Single-electron transfer (SET) processes are plausible. Sulfonium (B1226848) salts, which are structurally related to sulfonates, can engage in SET with electron donors like tryptophan. nih.gov Similarly, aryl sulfinate salts exhibit low redox potentials, facilitating their participation in Ni/photoredox dual catalysis. rsc.org The reduction of aryl sulfonate moieties can be involved in photocatalytic systems, where the sulfonate group can influence the properties of the photogenerated electron-hole pair. researchgate.net The reduction potential of related arylmethylium ions has been shown to be influenced by the structure of the aryl group and the polarity of the solvent. rsc.org These findings suggest that the phenylbutane sulfonate structure has the potential to engage in electron transfer reactions, either through oxidation of the electron-rich aromatic ring or reduction involving the sulfonate group, particularly under electrochemical or photochemical conditions. acs.orgnih.gov

Reactivity of the Butane (B89635) Chain

The butane chain is generally unreactive, with the significant exception of the benzylic position—the carbon atom directly attached to the phenyl ring. The C-H bonds at this position are weaker than other sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org This makes the benzylic position a prime site for oxidation and halogenation reactions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the alkyl side chain of an alkylbenzene. ucalgary.calibretexts.org A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. chemistryguru.com.sg Regardless of the length of the alkyl chain, the reaction cleaves the chain and oxidizes the benzylic carbon to a carboxylic acid group. libretexts.org Therefore, treating this compound with a strong oxidant would be expected to yield 4-sulfo-1-benzoic acid. This transformation is synthetically useful as it converts an ortho-, para-directing alkyl group into a meta-directing carboxylic acid group. masterorganicchemistry.com

| Substrate | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(p-tolylsulfonyl)benzylamine | K₂S₂O₈, Pyridine (B92270), MeCN, 80°C | N-(p-tolylsulfonyl)benzaldimine | 96 | beilstein-journals.org |

| Ethylbenzene | CuCl₂·2H₂O/BQC, aq. TBHP | Acetophenone | 96 | mdpi.com |

| Diphenylmethane | DDQ, Visible Light, O₂, MeCN | Benzophenone | 89 | mdpi.com |

| 4-Methylbenzyl alcohol | N-heterocycle-stabilized iodane, TBACl, MeCN, 60°C | 4-Methylbenzaldehyde | 97 | beilstein-journals.org |

| Toluene | KMnO₄, H₂SO₄ (aq), Heat | Benzoic Acid | High | chemistryguru.com.sg |

Alkane Oxidation and Reduction Pathways

The saturated butane chain of this compound is generally resistant to oxidation under mild conditions. The selective oxidation of unactivated C-H bonds in alkanes is a chemically challenging transformation, typically requiring potent oxidizing agents or catalytic activation. researchgate.neteuropa.eustudysmarter.co.uk

Oxidation:

Reduction:

The sulfonate group is generally considered a poor leaving group in reduction reactions unless activated. chem-station.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing sulfonate esters to the corresponding alkanes. slideshare.netchem-station.comorganicreactions.orgpharmaguideline.comlibretexts.org However, for a sulfonate salt such as this compound, the direct reduction of the C-S bond is not a typical reaction pathway under standard laboratory conditions. The reduction of the aromatic phenyl ring can be achieved under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Rh), though this typically requires high pressures and temperatures.

The following table summarizes the general reactivity of related functional groups towards common reducing agents:

| Reducing Agent | Functional Group | Product |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Alcohols |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Sulfonate Esters | Alcohols, Amines, Alkanes |

| Catalytic Hydrogenation (H₂/Catalyst) | Alkenes, Alkynes, Aromatic Rings, Nitro Groups | Alkanes, Amines |

Radical-Mediated Transformations

The involvement of sulfonate-containing compounds in radical reactions is well-documented, particularly in the context of polymerization and cyclization reactions. ntu.edu.twrsc.orgkpi.uaresearchgate.netnih.govrsc.orgrsc.orguchicago.edu

Radical Polymerization:

An analogue of this compound, sodium 4-styrenesulfonate, readily undergoes radical polymerization. kpi.ua This suggests that if a polymerizable group were present on the phenyl ring or the butane chain of this compound, it could likely participate in similar radical-initiated chain-growth processes. Persulfates, such as ammonium (B1175870) persulfate, are common initiators for such aqueous polymerizations, decomposing to form sulfate (B86663) radical anions that can initiate the polymerization cascade. rsc.orgevonik.com

Radical Cyclization:

Sulfonyl radicals, which can be generated from sulfonyl derivatives, are known to participate in intramolecular cyclization reactions. ntu.edu.twresearchgate.net For instance, a radical generated on the butyl chain of this compound could potentially undergo cyclization onto the phenyl ring, although this would depend on the position of the radical and the reaction conditions. The 5-exo-trig cyclization is a common and often favored pathway in radical chemistry. uchicago.edu

Complexation Chemistry and Ligand Interactions

The sulfonate group of this compound is a potential coordination site for metal ions. As a hard anionic ligand, it would be expected to form complexes with a variety of metal cations. The coordination can be monodentate, involving one of the oxygen atoms of the sulfonate group, or potentially bidentate.

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics:

The kinetics of reactions involving sulfonate salts often depend on the nature of the electrophile and the nucleophile, as well as the solvent. In nucleophilic substitution reactions where the sulfonate acts as a leaving group (more common for sulfonate esters), the reaction rate can be influenced by the stability of the resulting sulfonate anion. ucl.ac.ukrsc.orgresearchgate.net For reactions involving the sulfonate group itself, such as in sulfonation reactions, the kinetics can be complex and are influenced by factors such as the concentration of the sulfonating agent and the temperature. researchgate.netwikipedia.org

Thermodynamic Analyses:

The thermodynamic properties of micellization for anionic surfactants, a class to which this compound belongs due to its amphiphilic nature, have been studied. The critical micelle concentration (CMC) is a key thermodynamic parameter that describes the concentration at which surfactant molecules self-assemble into micelles. wikipedia.orgajchem-a.comresearchgate.netresearchgate.netarxiv.org The Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process, and is influenced by both enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. The hydrophobic effect, which drives the aggregation of the hydrophobic phenylbutyl tails to minimize contact with water, is a major contributor to the negative ΔG°mic.

The following table illustrates the general thermodynamic parameters associated with the micellization of anionic surfactants:

| Thermodynamic Parameter | Description | Typical Sign | Driving Force |

| ΔG°mic | Gibbs Free Energy of Micellization | Negative | Spontaneous process |

| ΔH°mic | Enthalpy of Micellization | Can be positive or negative | Depends on temperature and surfactant structure |

| ΔS°mic | Entropy of Micellization | Positive | Increased disorder of water molecules (hydrophobic effect) |

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the reactivity and electronic properties of molecules like this compound, providing insights into their kinetic and thermodynamic behavior. scielo.org.mxresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Sodium 4 Phenylbutane 1 Sulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment and connectivity of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of sodium 4-phenylbutane-1-sulfonate, typically conducted in a deuterated solvent like D₂O, reveals distinct signals corresponding to the different types of protons in the molecule. wiley-vch.de The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, around 7.3 ppm. wiley-vch.de The aliphatic protons of the butane (B89635) chain exhibit characteristic splitting patterns and chemical shifts. The two protons adjacent to the phenyl group (benzylic protons) resonate as a triplet at approximately 2.67 ppm. The two protons adjacent to the sulfonate group appear as a triplet at around 2.93 ppm. The four protons in the middle of the butane chain show up as a multiplet around 1.73 ppm. wiley-vch.de

¹H NMR Data for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.3 | m | 5H | Aromatic protons (C₆H₅) |

| 2.93 | t | 2H | Protons on C1 (adjacent to SO₃) |

| 2.67 | t | 2H | Protons on C4 (adjacent to phenyl group) |

| 1.73 | m | 4H | Protons on C2 and C3 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, t = triplet. wiley-vch.de

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The chemical shifts of the carbon atoms are influenced by their local electronic environment. Aromatic carbons typically resonate in the range of 110-160 ppm, while aliphatic carbons appear at higher field (lower ppm values). compoundchem.comoregonstate.edu The carbon atom attached to the sulfonate group is expected to be significantly deshielded.

A representative ¹³C NMR data table is not available in the search results.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, intact molecular ions are released into the gas phase. For this compound, ESI-MS can be performed in both positive and negative ion modes. In the positive ion mode (ESI+), adduct ions such as [M+Na]⁺ and [M+H]⁺ may be observed. wiley-vch.de In the negative ion mode (ESI-), the deprotonated molecule [M-Na]⁻ is typically detected. wiley-vch.de

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the expected elemental composition of C₁₀H₁₃NaO₃S. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound would show characteristic absorption bands for the sulfonate group (SO₃), including strong symmetric and asymmetric stretching vibrations, typically in the regions of 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹, respectively. researchgate.netresearchgate.net The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations would appear in the 2850-2960 cm⁻¹ range. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the sulfonate group is typically a strong and sharp band in the Raman spectrum. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman signals.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| >3000 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic |

| 1450-1600 | C=C stretch | Aromatic |

| 1150-1230 | Asymmetric SO₃ stretch | Sulfonate |

| 1030-1080 | Symmetric SO₃ stretch | Sulfonate |

Note: These are general ranges and specific peak positions can vary. researchgate.netresearchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a detailed map of its atomic coordinates. This information is invaluable for understanding the molecule's solid-state properties, including its packing arrangement, intermolecular interactions, and the coordination environment of the sodium cation with the sulfonate group.

While a specific crystal structure for this compound is not publicly documented as of this writing, the principles of the technique are universally applicable. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The synergy of X-ray diffraction with other experimental methods and computational modeling provides a powerful approach to fully understand the solid-state landscape of pharmaceutical molecules. bldpharm.com This structural insight is critical for correlating the macroscopic properties of the bulk material, such as solubility and stability, with its microscopic atomic structure.

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are indispensable tools for separating the components of a mixture, allowing for both qualitative and quantitative assessment of a compound's purity. Various techniques are employed throughout the synthesis and final quality control of this compound to monitor reactions, identify intermediates, and quantify the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of a chemical reaction. nih.gov In the synthesis of this compound, which could proceed via the reaction of a precursor like 1-bromo-4-phenylbutane (B79780) with sodium sulfite (B76179), TLC is used to track the consumption of the starting materials and the formation of the product.

The separation is based on the differential partitioning of the compounds between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (an organic solvent or solvent mixture). A small spot of the reaction mixture is applied to the plate, which is then placed in a chamber with the mobile phase. As the solvent moves up the plate by capillary action, compounds with a stronger affinity for the stationary phase travel more slowly than compounds with a lower affinity. The separated spots can often be visualized under UV light. nih.gov By comparing the spot of the reaction mixture to spots of the pure starting material and product, a chemist can qualitatively determine when the reaction is complete.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane (1:1); Visualization: UV (254 nm)

| Compound | Function | Hypothetical Rf Value | Observation at T=0 hr | Observation at T=4 hr |

|---|---|---|---|---|

| 1-Bromo-4-phenylbutane | Starting Material | 0.85 | Strong Spot | Faint Spot |

| This compound | Product | 0.10 | No Spot | Strong Spot |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and thermally stable compounds. While the final product, this compound, is a non-volatile salt and thus not suitable for direct GC-MS analysis, the technique is highly effective for characterizing potential volatile intermediates used in its synthesis.

Plausible volatile precursors include compounds like 4-phenyl-1-butene (B1585249) nih.govspectrabase.comgfschemicals.comscbt.comtcichemicals.com or 1-bromo-4-phenylbutane. sigmaaldrich.comuni.lusynquestlabs.comnih.govfishersci.com In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.gov This spectrum serves as a molecular "fingerprint" that allows for definitive identification.

Table 2: Typical GC-MS Data for a Synthetic Intermediate Analysis of: 1-Bromo-4-phenylbutane

| Parameter | Value/Description | Reference |

|---|---|---|

| GC Column | Standard non-polar (e.g., DB-5ms) | nih.gov |

| Retention Time (tR) | Dependent on column and temperature program | nih.gov |

| Molecular Ion [M]+ | m/z 212/214 (due to 79Br/81Br isotopes) | nih.gov |

| Key Fragment Ion | m/z 91 (tropylium ion, C7H7+) | nih.gov |

| Purity Assessment | >=95.0% (GC) | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, quantification, and purity assessment of non-volatile compounds such as this compound. The method is renowned for its high resolution, sensitivity, and reproducibility.

For the analysis of an aromatic sulfonate, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica column) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water containing a buffer. google.com The compound is dissolved in a suitable solvent, injected into the HPLC system, and pumped through the column. Separation occurs based on the analyte's hydrophobic interactions with the stationary phase. This compound, containing a phenyl group, is retained on the column and then eluted by the mobile phase. Detection is commonly performed using a UV detector, as the aromatic ring possesses a strong chromophore. The method must be validated to ensure its performance, establishing parameters like linearity, accuracy, precision, and detection limits.

Table 3: Typical HPLC Method and Validation Parameters for Quantitative Analysis

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.02 M Sodium Phosphate Buffer (pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~2-4 ng/mL |

| Precision (RSD%) | < 2% |

Advanced Hyphenated Techniques for Comprehensive Characterization

To achieve the most comprehensive characterization, chromatographic separation is often coupled directly with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS. nih.govacs.org This pairing is exceptionally useful for confirming the identity of the main peak and for detecting and identifying trace-level impurities that may not be visible by UV detection.

For aromatic sulfonates, ionization is typically achieved using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov The mass spectrometer can be operated to detect the molecular ion of this compound, confirming its molecular weight.

For even greater structural insight, tandem mass spectrometry (MS/MS) is employed. In an LC-MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information that can be used to unambiguously identify the compound and its impurities. Aromatic sulfonates often exhibit characteristic fragmentation patterns, such as the loss of SO₂ or the formation of an SO₃⁻ radical anion, which serve as diagnostic markers. nih.govacs.orgnih.gov

Table 4: Predicted LC-MS/MS Fragmentation Data for 4-phenylbutane-1-sulfonate Anion Ionization Mode: Negative ESI

| Ion | Predicted m/z | Description |

|---|---|---|

| [M-Na]- | 213.06 | Precursor Ion (4-phenylbutane-1-sulfonate) |

| [M-Na-SO2]- | 149.06 | Product Ion (Loss of Sulfur Dioxide) |

| [SO3]-• | 80.96 | Product Ion (Sulfite radical anion) |

Computational and Theoretical Chemistry Studies of Sodium 4 Phenylbutane 1 Sulfonate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict the geometry and electronic landscape of Sodium 4-phenylbutane-1-sulfonate.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often using a functional like M06 and a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT is utilized to analyze the electronic properties of the molecule before and after interaction with the sodium ion. researchgate.net This provides insights into how the presence of the cation influences the electron distribution within the phenylbutane-1-sulfonate anion.

A study on a similar benzocoumarin-based chemosensor for the sodium ion employed DFT with the M06/6-31G(d,p) level of theory to optimize the geometry and analyze electronic properties. researchgate.net

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry Optimization | Predicts the most stable 3D structure of the molecule. |

| Density Functional Theory (DFT) | Electronic Property Analysis | Reveals changes in electron distribution upon ion interaction. researchgate.net |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org

For this compound, FMO analysis helps in predicting its reactive sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. In the context of its interaction with other molecules, the overlap between the HOMO of one molecule and the LUMO of another governs the reaction. wikipedia.orglibretexts.org

FMO theory has been successfully applied to understand the reactivity of various molecules, including predicting the site of protonation in formaldehyde (B43269) and explaining the mechanisms of pericyclic reactions. youtube.comimperial.ac.uk

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their interactions with solvent molecules and each other. nih.gov For this compound, MD simulations can provide a detailed picture of how the sodium ion and the phenylbutane-1-sulfonate anion are solvated in an aqueous environment.

These simulations can reveal the structure of the solvation shells around the ions, showing the arrangement and orientation of water molecules. researchgate.net For instance, studies on sodium ion solvation have shown that it exists in a mostly hydrated state within certain biological channels. nih.gov MD simulations can also elucidate the nature and strength of intermolecular interactions, such as ion-dipole interactions between the sodium ion and water, and hydrophobic interactions involving the phenyl group of the anion.

A general protocol for preparing explicitly solvated systems for stable MD simulations involves a series of minimization and equilibration steps to ensure the system is stable before production runs. nih.gov

In Silico Modeling of Molecular Recognition and Binding (Non-Human Context)

In silico modeling techniques are employed to study how this compound might be recognized by and bind to various receptors or surfaces in non-human contexts. These computational methods, which include molecular docking and molecular dynamics, are crucial for understanding the principles of molecular recognition. rsc.org

Molecular docking can predict the preferred orientation of the phenylbutane-1-sulfonate anion when it binds to a receptor, while molecular dynamics simulations can provide insights into the stability of the resulting complex and the key intermolecular interactions driving the binding process. researchgate.net These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. Understanding these binding mechanisms at a molecular level is essential for various applications in materials science and environmental chemistry.

Quantitative Structure-Activity Relationship (QSAR) Principles for Mechanistic Insights (Excluding Clinical Correlates)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their activity. youtube.com In a non-clinical context, this "activity" could refer to various physicochemical properties or interactions. For sulfonates like this compound, QSAR models can provide mechanistic insights by identifying the key molecular descriptors that govern a particular property. nih.govatlantis-press.com

These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). atlantis-press.comresearchgate.net By developing a mathematical relationship between these descriptors and an observed property, QSAR can predict the behavior of new, unsynthesized sulfonate compounds. This approach relies on statistical methods like multiple linear regression (MLR) and partial least squares (PLS). nih.govnih.gov

| QSAR Descriptors | Examples | Insight Provided |

| Electronic | Atomic Charges, Dipole Moment | Influence of electron distribution on activity. atlantis-press.com |

| Steric | Molecular Volume, Surface Area | Impact of molecular size and shape on activity. atlantis-press.com |

| Lipophilic | logP | Role of hydrophobicity in interactions. atlantis-press.com |

Cheminformatics Approaches to Sulfonate Design

Cheminformatics combines computer and informational sciences to address chemical problems, particularly in the design of new molecules with desired properties. nih.gov For the design of novel sulfonates, cheminformatics tools can be used to analyze large chemical databases, identify structure-property relationships, and virtually screen potential candidates. nih.govosti.govspringernature.com

This data-driven approach allows for the efficient exploration of chemical space to design sulfonates with optimized characteristics. nih.gov By leveraging machine learning algorithms and statistical modeling, cheminformatics can accelerate the design cycle for new sulfonates with specific applications in mind, moving beyond traditional trial-and-error approaches. osti.govfrontiersin.org

Applications in Advanced Materials Science and Industrial Chemistry

Role as Surfactants and Dispersants in Industrial Formulations

Sodium 4-phenylbutane-1-sulfonate is an anionic surfactant. Its amphiphilic nature, arising from the presence of both a nonpolar hydrocarbon tail (the phenylbutane group) and a polar head (the sulfonate group), allows it to reduce the surface tension of water and the interfacial tension between oil and water. This property is fundamental to its function as a surfactant and dispersant in various industrial formulations.

In industrial cleaners and detergents, it acts to break down and remove oils and grease by forming micelles that encapsulate the nonpolar substances, allowing them to be washed away with water. greenagrochem.com As a dispersant, it prevents the aggregation of solid particles in liquid media, ensuring the stability and uniformity of suspensions. This is particularly valuable in the formulation of paints, inks, and coatings, where it helps to maintain a consistent distribution of pigments. keenbolden.comlignincorp.com In the agricultural sector, it can be found in pesticide and herbicide formulations, where it functions as an emulsifier and wetting agent, promoting the even spreading of the active ingredients on plant surfaces. greenagrochem.comkeenbolden.com

The effectiveness of sodium alkyl naphthalene (B1677914) sulfonates, a related class of compounds, as dispersants is well-documented in the textile industry for dyeing and printing processes, as well as in the production of ceramics and as a superplasticizer in concrete formulations. greenagrochem.comalphachem.biz While specific performance data for this compound is not extensively published, its structural similarities suggest comparable functionalities.

Table 1: Industrial Applications of Anionic Surfactants like this compound

| Industry | Application | Function |

|---|---|---|

| Industrial Cleaning | Degreasers, heavy-duty cleaners | Surfactant, emulsifier |

| Paints and Coatings | Pigment dispersion | Dispersant |

| Agriculture | Pesticide and herbicide formulations | Wetting agent, emulsifier |

| Textiles | Dyeing and printing | Dispersant |

| Construction | Concrete admixtures | Superplasticizer |

| Polymer Manufacturing | Emulsion polymerization | Emulsifier |

Applications in Polymer Chemistry and Functional Materials

The incorporation of the 4-phenylbutane-1-sulfonate moiety into polymer structures can impart specific functionalities, leading to the development of advanced materials for a variety of applications.

Sulfonated polymers are of significant interest for the fabrication of polymer electrolyte membranes (PEMs), which are crucial components in fuel cells and water electrolysis systems. nih.govmdpi.com The sulfonic acid groups, when in their protonated form, provide sites for proton conduction. While this compound itself is a salt, the corresponding sulfonic acid could be polymerized or incorporated into a polymer backbone to create a PEM.

The structure of the polymer, including the distribution and density of the sulfonate groups, influences the membrane's properties, such as proton conductivity, water uptake, and mechanical stability. mdpi.com Research on sulfonated poly(arylene ether sulfone)s and other hydrocarbon-based polymers has shown that they can be viable alternatives to perfluorinated sulfonic acid (PFSA) membranes like Nafion. nih.govmdpi.com The introduction of a phenylbutane group could potentially influence the morphology and the formation of ion-conducting channels within the membrane. nih.gov

Ion-exchange resins are insoluble polymeric materials that contain charged functional groups capable of exchanging ions with a surrounding solution. chromnet.net Polymers functionalized with sulfonate groups, such as this compound, are used as cation-exchange resins. chromnet.netsnowate.com In this capacity, the sodium ions are mobile and can be exchanged for other cations, such as calcium and magnesium, in processes like water softening. snowate.com

Most commercial cation-exchange resins are based on crosslinked polystyrene sulfonate. chromnet.net The specific properties of an ion-exchange resin, including its ion-exchange capacity and selectivity, are determined by the polymer matrix and the nature of the functional group. chromnet.net The 4-phenylbutane-1-sulfonate group, when incorporated into a crosslinked polymer, would provide the cation-exchange functionality. These resins are also used in various separation, purification, and decontamination processes. chromnet.net Furthermore, sulfonated polymers have been investigated for their ability to adsorb and remove heavy metal ions from aqueous solutions. nih.gov

Table 2: Properties of Sulfonated Polymers in Functional Materials

| Application | Key Functional Group | Desired Properties |

|---|---|---|

| Proton-Exchange Membranes | Sulfonic Acid (-SO3H) | High proton conductivity, good mechanical and chemical stability, controlled water uptake |

| Cation-Exchange Resins | Sulfonate Salt (-SO3Na) | High ion-exchange capacity, selectivity for specific cations, chemical and thermal stability |

| Adsorbents for Heavy Metals | Sulfonate Group (-SO3-) | High affinity for heavy metal ions, large surface area, reusability |

Catalytic Applications in Organic Synthesis and Industrial Processes

The sulfonic acid and sulfonate functionalities derived from compounds like this compound have significant applications in catalysis.

Sulfonic acids are strong Brønsted acids and are widely used as catalysts in a variety of organic reactions, including esterification, alkylation, and hydration. beilstein-journals.orgnih.gov To overcome the separation and corrosion issues associated with liquid acids, solid acid catalysts are often employed. These are typically created by immobilizing sulfonic acid groups onto a solid support.

Materials such as sulfonated carbons, silica (B1680970), and polymers serve as robust and reusable solid acid catalysts. beilstein-journals.orgsemanticscholar.orgnih.gov For example, a solid acid catalyst could be synthesized by incorporating the 4-phenylbutane-1-sulfonic acid group onto a polymer backbone or an inorganic support. researchgate.net These catalysts are environmentally benign and are used in both laboratory and industrial-scale chemical processes. beilstein-journals.orgnih.gov

Recent research has explored the use of sulfonate-containing compounds in photocatalysis. While direct applications of this compound in this area are not widely reported, related sodium sulfinates have been utilized in photocatalytic reactions to generate sulfonyl radicals, which can then participate in various organic transformations. rsc.orgnih.govresearchgate.netresearchgate.net

In the broader context of energy conversion, sulfonated materials play a role in systems beyond fuel cells. The principles of ion exchange and conductivity imparted by the sulfonate group are relevant to various electrochemical devices. The development of novel sulfonated compounds and polymers continues to be an active area of research for advanced energy applications.

Catalysis in Biofuel Production (e.g., Biodiesel)

In the field of biofuel production, particularly biodiesel, solid acid catalysts are crucial for the esterification of free fatty acids. While this compound itself is not typically used as a direct catalyst, its core functional group—the sulfonic acid group (once protonated)—is fundamental to a class of highly effective heterogeneous catalysts.

Research has focused on grafting sulfonic acid groups onto stable, high-surface-area materials like biochar, graphene, and silica. beilstein-journals.orgdntb.gov.ua These sulfonated materials function as robust solid acid catalysts that are easily separable from the reaction mixture, enhancing the sustainability of biodiesel production. For example, sulfonated Camellia oleifera shell biochar has been developed as a low-cost, green catalyst. khanacademy.org The catalytic activity stems from the high density of acidic —SO₃H sites on the surface of the support material. These sites actively participate in the protonation of fatty acids, facilitating their esterification with alcohol to produce biodiesel.

The general mechanism involves the creation of catalysts where organic fragments containing sulfonic acid groups are covalently bound to a solid support. This approach leverages the high catalytic activity of sulfonic acids while addressing the challenges of corrosion and separation associated with liquid acids like sulfuric acid. Although this compound is a salt, its underlying chemical structure is representative of the organic sulfonates that, in their acidic form, are pivotal for modern biofuel catalysis.

Functionalization of Surfaces and Nanomaterials

This compound is well-suited for the functionalization and modification of surfaces and nanomaterials due to its amphiphilic structure, which consists of a hydrophilic sulfonate head group and a hydrophobic phenylbutane tail. This molecular architecture allows it to act as a ligand or surfactant that can alter the surface properties of various substrates.

A key application of similar molecules is in modifying the surface of nanoparticles to improve their stability, dispersibility, and electronic properties. For instance, research on zinc oxide (ZnO) nanoparticles, which are widely used as electron transport layers in quantum dot light-emitting diodes (QLEDs), has shown that surface functionalization with phenylated sulfonate ligands can significantly enhance device performance. The sulfonate group anchors firmly to the ZnO surface, while the phenyl group modifies the interface, leading to smoother, more compact nanoparticle films. This modification can help reduce excess electron injection and alleviate exciton quenching, resulting in QLEDs with substantially higher luminance, efficiency, and longer operational lifetimes.

The principle of using the sulfonate group as an anchoring point and the organic tail to control surface energy and compatibility is a fundamental strategy in materials science. By forming self-assembled monolayers or stable coatings, this compound can be used to render hydrophilic surfaces more hydrophobic or to passivate surfaces, preventing unwanted chemical interactions and improving the performance of advanced materials.

Precursor or Intermediate in Specialty Chemical Synthesis

Arylalkane sulfonates, including this compound, serve as valuable precursors and intermediates in organic synthesis. The sulfonate group is an excellent leaving group, making these compounds useful electrophiles in cross-coupling reactions for the formation of new carbon-carbon or carbon-heteroatom bonds.

In modern synthetic chemistry, aryl sulfonates (such as tosylates and triflates) are frequently used as alternatives to aryl halides in transition-metal-catalyzed reactions. researchgate.net For example, palladium or nickel catalyst systems can activate the carbon-oxygen bond of an aryl sulfonate, enabling its reaction with a wide range of nucleophiles like boronic acids (Suzuki coupling) or organozinc reagents. organic-chemistry.org This allows for the construction of complex molecular architectures, such as biaryls, which are common motifs in pharmaceuticals and advanced materials. organic-chemistry.org

A notable advancement is the cross-electrophile coupling of two different aryl sulfonate esters. organic-chemistry.org By using a dual-catalyst system comprising nickel and palladium, chemists can selectively couple an aryl triflate with an aryl tosylate, demonstrating precise control over reactivity to synthesize unsymmetrical biaryls from readily available phenol (B47542) derivatives. organic-chemistry.org The versatility of the sulfonate group as a reactive handle makes this compound a potentially useful building block for synthesizing a variety of specialty chemicals, where the phenylbutane moiety can be coupled to other molecular fragments.

Furthermore, related organosulfur compounds like sodium sulfinates are recognized as powerful building blocks for creating diverse sulfur-containing molecules such as sulfonamides and thiosulfonates through S–S, N–S, and C–S bond-forming reactions. nih.gov

Enhanced Oil Recovery Applications

This compound belongs to the class of alkyl aryl sulfonate surfactants, which are widely employed in chemically enhanced oil recovery (EOR) operations. The primary function of these surfactants is to reduce the interfacial tension (IFT) between crude oil and the injection fluid (water or brine), which helps to mobilize residual oil trapped in the pores of the reservoir rock by capillary forces.

Surfactant flooding involves injecting a solution containing the surfactant into the oil reservoir. The amphiphilic nature of this compound allows it to accumulate at the oil-water interface. The hydrophilic sulfonate head orients towards the aqueous phase, and the hydrophobic phenylbutane tail extends into the oil phase. This arrangement disrupts the cohesive forces at the interface, leading to a dramatic reduction in IFT. When the IFT is lowered to ultra-low values (typically < 10⁻² mN/m), the trapped oil ganglia can be deformed, displaced, and coalesced into a continuous oil bank that can be pushed toward production wells.

Simulation studies on structurally similar surfactants, such as sodium 4-vinylbenzene sulfonate (SVBS), have quantified the impact of surfactant concentration on oil recovery. These studies demonstrate that increasing surfactant concentration can significantly improve the oil recovery factor compared to conventional water flooding.

| Parameter | Value | Oil Recovery Factor (RF) | Improvement over Water Flooding |

| Baseline (Water Flooding) | 0 ppm SVBS | ~52.72% | 0% |

| Surfactant Concentration | 2,000 ppm SVBS | ~56.92% | 4.2% |

| Injection Rate | 7.95 m³/d | Lower RF | - |

| Injection Rate | 47.7 m³/d | Higher RF (up to 56.92%) | - |

| This table is generated based on data from a simulation study on Sodium 4-vinylbenzene sulfonate, a compound structurally related to this compound, to illustrate the principles of its application in EOR. |

These findings underscore the effectiveness of alkyl aryl sulfonates in EOR. The optimal surfactant concentration and injection strategy are critical factors that are tailored to specific reservoir conditions, including temperature, salinity, and crude oil composition, to maximize economic oil recovery.

Biochemical and Mechanistic Studies in Non Human Biological Systems

Enzymatic Biotransformation and Metabolic Pathways

The biotransformation of Sodium 4-phenylbutane-1-sulfonate involves key enzymatic reactions that either build upon or break down its structure. These pathways are crucial for understanding its lifecycle in biological systems.

Sulfonation is a critical Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov This process generally increases the water-solubility of xenobiotics and endogenous compounds, facilitating their excretion. nih.govyoutube.com SULTs are broadly classified into two main groups: cytosolic SULTs that act on small molecules like drugs and hormones, and membrane-bound SULTs in the Golgi apparatus that sulfonate larger macromolecules such as proteins and glycosaminoglycans. nih.gov

While sulfonation is often a detoxification step, some compounds can be bioactivated by SULTs into reactive electrophiles capable of binding to DNA. nih.gov The SULT enzyme family plays a significant role in the metabolism of 3% to 10% of medications. youtube.com Although direct studies on the sulfonation of this compound are not detailed, the reverse reaction, desulfonation, is well-documented in certain microorganisms. The fundamental role of SULTs in xenobiotic metabolism suggests they are a key part of the broader metabolic landscape in which compounds like this compound are processed. nih.govxenotech.com

The bacterium Pseudomonas aeruginosa PAO1 can utilize a variety of alkanesulfonic acids, including 4-phenylbutane-1-sulfonate, as its exclusive source of sulfur for growth. nih.govresearcher.life This process involves the enzymatic cleavage of the carbon-sulfur bond, a reaction known as desulfonation.

In vivo studies have demonstrated that P. aeruginosa PAO1 quantitatively converts 4-phenylbutane-1-sulfonate into 4-phenylbutyric acid. nih.govethz.ch This suggests a specific enzymatic mechanism that targets the sulfonate group for removal. researcher.life The desulfonation system in P. aeruginosa is part of the sulfate (B86663) starvation-induced (SSI) stimulon. ethz.chd-nb.info This means that the expression of the necessary alkanesulfonatase enzymes is repressed when preferred sulfur sources like sulfate or thiocyanate (B1210189) are available and is derepressed in their absence. nih.govethz.ch

The desulfonation of 4-phenylbutane-1-sulfonate by P. aeruginosa is catalyzed by an FMNH₂-dependent monooxygenase system encoded by the msu operon. nih.gov This system includes the MsuD protein, an alkanesulfonatase, and MsuE, an FMN reductase that supplies the required reduced flavin mononucleotide (FMNH₂). nih.gov The reaction requires molecular oxygen. nih.gov This bacterial metabolic pathway represents a significant route for the environmental breakdown of aliphatic sulfonates. nih.govresearcher.life

In Vitro Enzyme Inhibition Mechanisms

This compound and related structures have been investigated for their potential to inhibit various enzymes in vitro. These studies provide insight into the molecular interactions that govern such inhibition.

Research into the inhibitory effects of sulfonate-containing compounds on hydrolases has revealed significant activity. For instance, certain aryl sulfonate derivatives have demonstrated inhibitory properties against both pancreatic lipase (B570770) and tyrosinase. researchgate.net Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a target for inhibitors in various applications. nih.govmdpi.com The mechanism of inhibition often involves binding to the enzyme's active site, which can be influenced by the inhibitor's structural features. nih.govrsc.org

While direct data on this compound's interaction with these specific hydrolases is limited, studies on analogous compounds provide a framework for understanding potential interactions. For example, the inhibition of tyrosinase can occur through a static quenching mechanism, indicating the formation of a stable complex between the inhibitor and the enzyme. nih.govrsc.org

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For sulfonate and sulfamate (B1201201) derivatives, SAR studies have been crucial in designing potent enzyme inhibitors. nih.govnih.gov

For example, in the context of tyrosinase inhibition by a series of synthetic compounds, the number and position of hydroxyl groups on a phenyl ring were found to be critical for inhibitory potency. nih.gov One study found that a 2,4-dihydroxyphenyl group was particularly effective, and replacing the hydroxyl groups with fluorine (a hydrogen bond acceptor only) or methoxy (B1213986) groups eliminated or greatly reduced activity, indicating the importance of hydrogen bond donation. nih.gov This highlights that specific functional groups and their placement are key determinants of enzymatic inhibition. mdpi.comnih.gov

Similarly, in the development of inhibitors for estrone (B1671321) sulfatase, a strong correlation was found between the acid dissociation constant (pKa) of substituted phenyl sulfamate derivatives and their inhibitory activity. nih.govresearchgate.net This suggests that the stability of the phenoxide ion, formed upon binding, is a crucial factor for effective inhibition. nih.govresearchgate.net These principles from related compounds are instrumental in predicting the potential interactions and inhibitory capacity of this compound.

Receptor Binding and Ligand-Protein Interactions (In Vitro Models)

The interaction of small molecules like this compound with proteins is fundamental to their biological effects. In vitro techniques such as fluorescence spectroscopy and molecular docking are used to characterize these interactions. rsc.orgmdpi.com

Studies on tyrosinase inhibitors have shown that binding can be driven by hydrogen bonds and van der Waals forces. nih.gov For example, the binding constant (K_a) for one inhibitor with tyrosinase was determined to be 7.50 ± 1.20 × 10⁴ M⁻¹, indicating a strong interaction. nih.gov Molecular docking simulations can further elucidate these interactions by identifying specific amino acid residues in the protein's active site that form bonds with the ligand. nih.govrsc.org

In the case of other protein-ligand systems, interactions such as π-alkyl, π-sulfur, and conventional hydrogen bonds have been identified as stabilizing the complex. researchgate.net While specific receptor binding studies for this compound are not extensively detailed in the provided results, the principles derived from studies of structurally similar sulfonate compounds and their interactions with proteins like steroid sulfatase and tyrosinase are highly relevant. researchgate.netnih.gov These models demonstrate that the phenyl and sulfonate moieties can participate in a variety of non-covalent interactions that mediate binding to protein targets. researchgate.netmdpi.com

Data Tables

Table 1: Bacterial Desulfonation of 4-Phenylbutane-1-sulfonate

| Organism | Substrate | Product | Metabolic Pathway | Key Enzyme System | Reference |

|---|---|---|---|---|---|

| Pseudomonas aeruginosa PAO1 | 4-Phenylbutane-1-sulfonate | 4-Phenylbutyric acid | Sulfur Scavenging (Sulfate Starvation-Induced Stimulon) | FMNH₂-dependent monooxygenase (MsuD/MsuE) | nih.gov, researcher.life, ethz.ch, nih.gov |

Table 2: Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition by Related Compounds

| Enzyme Target | Compound Class | Key Structural Features for Activity | Physicochemical Property Correlation | Reference |

|---|---|---|---|---|

| Tyrosinase | Substituted Benzylidene-2-thioxooxazolidin-4-ones | Hydroxyl groups on the β-phenyl ring (e.g., 2,4-dihydroxy) are critical. Hydrogen bond donor capability is essential. | Not specified | nih.gov |

| Estrone Sulfatase | Substituted Phenyl Sulfamates | Aminosulfonated phenol (B47542) derivatives. | Strong correlation between inhibitory activity and the acid dissociation constant (pKa) of the phenol. | nih.gov, researchgate.net |

Biochemical and Mechanistic Insights into this compound in Non-Human Biological Systems

This compound, a chemical compound characterized by a phenyl group attached to a butane (B89635) sulfonate chain, has been a subject of interest in various biochemical studies. This article delves into its interactions with biological macromolecules and cellular systems, focusing on research conducted in non-human biological models. The subsequent sections will explore its binding to transport proteins, its affinity and dissociation kinetics, its engagement with cellular membranes, and its potential applications as a research tool.

Environmental Fate and Biogeochemical Cycling

Biodegradation Pathways in Environmental Matrices

Biodegradation is the primary mechanism for the removal of sodium 4-phenylbutane-1-sulfonate from the environment. The structure of the molecule, particularly the linear alkyl chain, renders it susceptible to microbial attack under both aerobic and anaerobic conditions, although the rates and end products differ significantly.

Aerobic Degradation Mechanisms and Kinetics

Under aerobic conditions, this compound undergoes rapid and extensive biodegradation. industrialchemicals.gov.au The process is initiated by the microbial oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential cleavage of two-carbon units via β-oxidation. nih.gov This series of reactions leads to the formation of sulfophenylcarboxylic acids (SPCs) with progressively shorter alkyl chains. nih.gov These SPCs are then further metabolized through the cleavage of the aromatic ring and, ultimately, desulfonation, releasing sulfate (B86663) into the environment. The complete mineralization of LAS to carbon dioxide, water, and inorganic sulfate has been observed in aerobic environments. industrialchemicals.gov.au

The kinetics of aerobic LAS degradation are influenced by several factors, including temperature, the presence of an adapted microbial population, and the specific isomer of the LAS molecule. nih.gov Degradation is generally faster at warmer temperatures. nih.gov The half-life of LAS in aerobic environments is typically in the range of 1 to 3 weeks. nih.gov For instance, studies on C12 LAS have shown mineralization half-lives ranging from 1.39 to 13.9 days in river water and a more rapid 0.73 to 2.67 days in a water-sediment system. industrialchemicals.gov.au

Table 1: Aerobic Degradation of Linear Alkylbenzene Sulfonates (LAS)

| Parameter | Finding | Reference |

|---|---|---|

| Primary Degradation Pathway | ω-oxidation followed by β-oxidation of the alkyl chain | nih.gov |

| Primary Metabolites | Sulfophenylcarboxylic acids (SPCs) | nih.gov |

| Ultimate Degradation Products | CO2, H2O, SO4^2- | industrialchemicals.gov.au |

| Typical Half-life (aerobic) | 1-3 weeks | nih.gov |

| C12 LAS Mineralization Half-life | River water: 1.39-13.9 days; Water-sediment system: 0.73-2.67 days | industrialchemicals.gov.au |

| Effect of Temperature | Degradation rate increases with temperature | nih.gov |

Anaerobic Degradation Pathways and Metabolites

The degradation of this compound under anaerobic conditions is significantly slower and less complete than in the presence of oxygen. industrialchemicals.gov.aunih.gov For a long time, LAS was considered resistant to anaerobic biodegradation. nih.gov However, more recent studies have demonstrated that it can be biodegraded under methanogenic conditions, although the extent of removal is often limited. nih.gov In anaerobic digesters of wastewater treatment plants, LAS concentrations can even appear to increase as other organic solids are degraded, leading to a concentration effect of the more recalcitrant LAS. nih.gov

The anaerobic degradation pathway is not as well-defined as the aerobic route. While the formation of sulfophenyl carboxylates is a key feature of aerobic breakdown, their presence is minimal under anaerobic conditions, suggesting a different initial attack on the molecule. oup.com One study has reported the formation of benzaldehyde (B42025) as a transformation product of C12 LAS in an upflow anaerobic sludge blanket (UASB) reactor, indicating a potential cleavage of the alkyl chain closer to the benzene (B151609) ring. nih.gov However, significant mineralization to biogas is generally not observed.

Photolytic and Chemical Degradation in Aquatic Systems

Photolytic degradation, or photodegradation, involves the breakdown of a chemical by light energy. For aromatic compounds like this compound, direct photolysis can occur through the absorption of ultraviolet (UV) radiation from sunlight, leading to the excitation and subsequent cleavage of chemical bonds. Indirect photolysis can also occur, where other substances in the water, known as photosensitizers, absorb light and transfer the energy to the sulfonate molecule, initiating its degradation. While these processes are theoretically possible, detailed studies on the specific photoproducts and quantum yields for this compound are scarce in the scientific literature.

Chemical degradation in aquatic systems can occur through reactions such as hydrolysis and oxidation. However, the sulfonate group and the benzene ring in the LAS molecule are generally stable to hydrolysis under typical environmental pH conditions. Oxidation by reactive species naturally present in water, such as hydroxyl radicals, can contribute to the transformation of LAS, but this is generally a slower process than biodegradation.

Sorption, Mobility, and Bioavailability in Soil and Water Environments

The transport and fate of this compound in the environment are heavily influenced by its tendency to sorb to solid particles, such as soil, sediment, and sewage sludge. industrialchemicals.gov.au As an anionic surfactant, its sorption behavior is complex and depends on the properties of both the chemical and the environmental matrix.

Sorption of LAS to soil and sediment is primarily driven by hydrophobic interactions between the alkyl chain and organic matter, as well as electrostatic interactions. The extent of sorption generally increases with the length of the alkyl chain and with the organic carbon content of the soil or sediment. nih.gov The position of the phenyl group on the alkyl chain also plays a role. The sludge partitioning constant (Kp) for C12 LAS has been measured to be 3210 L/kg, indicating a strong tendency to partition to sludge. industrialchemicals.gov.au

The mobility of this compound in the subsurface is inversely related to its sorption. Strong sorption to soil particles limits its movement with water flow, reducing the potential for groundwater contamination. Consequently, LAS compounds are generally considered to have low to moderate mobility in soil.

Bioavailability, the fraction of a chemical that is available for uptake by organisms, is also controlled by sorption. researchgate.net The portion of this compound that is strongly sorbed to soil or sediment particles is less available for microbial degradation. who.int In anaerobic environments, the precipitation of LAS with divalent cations like calcium and magnesium can further reduce its bioavailability. who.int In one study, it was found that in a reactor with sewage sludge, only 18% of the added C12 LAS was in the bioavailable form. nih.gov

Table 2: Sorption and Bioavailability of Linear Alkylbenzene Sulfonates (LAS)

| Parameter | Value/Finding | Reference |

|---|---|---|

| Sludge Partitioning Constant (Kp) for C12 LAS | 3210 L/kg | industrialchemicals.gov.au |

| Primary Sorption Mechanisms | Hydrophobic interactions, electrostatic interactions | nih.gov |

| Factors Increasing Sorption | Longer alkyl chain, higher soil organic carbon | nih.gov |

| Mobility in Soil | Low to moderate | |

| Bioavailability in Sludge (C12 LAS example) | ~18% of total added amount | nih.gov |

| Factors Reducing Bioavailability | Strong sorption, precipitation with Ca2+ and Mg2+ | who.int |

Role in the Global Sulfur Cycle

The widespread use and subsequent environmental release of anthropogenic organosulfur compounds like this compound have implications for the global sulfur cycle. The sulfur cycle is a complex biogeochemical cycle involving the transformation and movement of sulfur between the atmosphere, oceans, and land. libretexts.org

The biodegradation of this compound ultimately leads to the release of the sulfur atom as inorganic sulfate (SO₄²⁻). oup.com This sulfate can then be assimilated by plants and microorganisms and incorporated into organic molecules, such as the amino acids cysteine and methionine. oup.com Alternatively, under anaerobic conditions, sulfate can be used as an electron acceptor by sulfate-reducing bacteria, a process that produces hydrogen sulfide (B99878) (H₂S). wikipedia.org This links the degradation of this synthetic surfactant to natural microbial sulfur transformations.

While the contribution of any single compound is small, the sheer volume of LAS and other sulfonated surfactants released globally means that they represent a non-trivial flux of sulfur from the anthroposphere to the biosphere. carnegiescience.edu This anthropogenic sulfur input can supplement natural sulfur sources in various ecosystems. carnegiescience.edu The degradation of these compounds in terrestrial and aquatic environments contributes to the pool of available sulfur for microbial processes, thereby integrating this xenobiotic into the natural biogeochemical cycling of this essential element. goldschmidt.infonih.gov However, quantifying the precise contribution of this compound to the global sulfur budget remains a significant challenge.

Analytical Methods for Environmental Monitoring of Sulfonates

Accurate and sensitive analytical methods are crucial for monitoring the environmental concentrations of this compound and other LAS compounds. A variety of techniques have been developed to detect and quantify these sulfonates in complex environmental matrices such as water, wastewater, sediment, and sludge.

The most common and reliable methods are based on chromatography coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are the preferred techniques for analyzing LAS in environmental samples. They offer high selectivity and sensitivity, allowing for the detection of individual LAS homologues and isomers at trace levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, but it requires a derivatization step to convert the non-volatile LAS into a more volatile form suitable for gas chromatography.

Sample preparation is a critical step in the analytical process, often involving extraction and concentration of the target analytes from the sample matrix.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and cleanup of LAS from water samples. Online SPE systems coupled directly to LC-MS/MS have been developed for automated and high-throughput analysis. nih.gov

In addition to these laboratory-based methods, novel in-situ techniques are being developed for rapid field monitoring. One such method utilizes a digital image-based (DIB) approach with a smartphone to quantify LAS in water, offering a portable and cost-effective alternative to traditional methods.

Table 3: Common Analytical Techniques for LAS Determination

| Analytical Technique | Description | Key Advantages |

|---|---|---|

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | High selectivity and sensitivity, no derivatization needed. nih.gov |

| GC-MS | Gas Chromatography-Mass Spectrometry | Good for structural confirmation, but requires derivatization. |

| SPE | Solid-Phase Extraction | Effective for sample cleanup and concentration. nih.gov |

| DIB Method | Digital Image-Based Method | Portable, rapid, and cost-effective for in-situ analysis. |

Future Directions and Emerging Research Avenues for Sodium 4 Phenylbutane 1 Sulfonate

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of sodium 4-phenylbutane-1-sulfonate involves the sulfonation of 4-phenylbutane, followed by neutralization with a sodium base. While effective, future research could focus on developing more sustainable and efficient synthetic strategies.

Current synthetic approaches for the precursor, 4-phenylbutyric acid, often rely on Friedel-Crafts acylation or alkylation reactions, which can involve harsh catalysts and generate significant waste. google.comgoogle.com For instance, the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride is a common method. google.comgoogle.com

Future research should explore greener alternatives. This could involve the use of solid acid catalysts, which are more easily separable and recyclable, reducing the environmental impact. Additionally, catalytic systems based on more earth-abundant and less toxic metals could be investigated. The development of one-pot syntheses that combine the alkylation and sulfonation steps would also represent a significant advancement in efficiency.

A promising, though currently unexplored, avenue for the synthesis of related compounds involves the use of 4-(succinimido)-1-butane sulfonic acid as a Brønsted acid catalyst, which is prepared by mixing succinimide (B58015) and 1,4-butanesultone. cjcatal.com This approach is noted for its simplicity and safety, and its adaptability for the synthesis of 4-phenylbutane-1-sulfonic acid could be a valuable research direction. cjcatal.com

Exploration of Untapped Reactivity Profiles and Catalytic Potential

The reactivity of this compound is largely centered around its sulfonate group. However, the interplay between the phenyl ring, the alkyl chain, and the sulfonate moiety could give rise to unique reactivity that has yet to be explored.

Future investigations could focus on the use of the sulfonate group as a leaving group in nucleophilic substitution reactions, a common reactivity pattern for sulfonate esters. The development of palladium-catalyzed cross-coupling reactions using aryl sulfonium (B1226848) salts, which can be derived from aryl sulfonates, is an active area of research. rwth-aachen.de Applying this chemistry to this compound could open up pathways to novel functionalized derivatives.

Furthermore, the compound itself, or its corresponding acid, could be explored as a catalyst. Brønsted acid catalysts are widely used in organic synthesis, and sulfonic acids are known for their strong acidity. cjcatal.com Research into the catalytic activity of 4-phenylbutane-1-sulfonic acid in reactions such as esterification, acetalization, and multicomponent reactions could reveal valuable applications. The long alkyl chain could also impart unique solubility or phase-transfer properties to the catalyst.

Integration into Advanced Functional Materials and Nanotechnology

The amphiphilic nature of this compound, with its hydrophobic phenylalkane tail and hydrophilic sulfonate head, makes it a prime candidate for integration into advanced functional materials.

In the realm of polymer chemistry, aryl polysulfonates are gaining attention. rsc.orgrsc.org These polymers can exhibit interesting thermal and mechanical properties. This compound could serve as a monomer or a modifying agent in the synthesis of novel sulfonated polymers. Such polymers could find applications as ion-exchange resins, proton-conducting membranes for fuel cells, or as dispersants and stabilizers in polymer composites. The controllable degradation of polysulfonates, as has been recently demonstrated, adds another layer of functionality, allowing for the design of recyclable or degradable materials. rsc.orgrsc.org

In nanotechnology, surfactants play a crucial role in the synthesis and stabilization of nanoparticles. mdpi.com The specific structure of this compound could offer advantages in controlling the size, shape, and surface properties of metallic or metal oxide nanoparticles. Research in this area could lead to the development of novel nanomaterials with applications in catalysis, sensing, and nanomedicine. mdpi.com

Discovery of New Biochemical Applications in Non-Human Systems

While the toxicological profile of linear alkylbenzene sulfonates has been studied, their specific biochemical interactions in non-human systems, beyond general surfactant effects, are not well understood.

Future research could investigate the interactions of this compound with specific enzymes or microbial signaling pathways. For instance, some surfactants are known to modulate enzyme activity or disrupt quorum sensing in bacteria. Exploring these possibilities could lead to the development of novel antimicrobial agents or biofilm inhibitors.

It is noteworthy that studies on the microbial degradation of phenylalkanes have shown that some bacterial strains are unable to utilize phenylalkane-p-sulfonates as a carbon source. This suggests a certain level of recalcitrance and specificity in microbial interactions that warrants further investigation.

Advanced Computational Modeling for Predictive Understanding and Design

Computational modeling offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. Molecular dynamics simulations have been employed to study the behavior of linear alkylbenzene sulfonates in aqueous solutions, providing insights into their aggregation and phase behavior. rsc.orgnih.govrsc.org

Future computational studies could focus specifically on this compound to:

Predict its self-assembly behavior: Simulate the formation of micelles and other aggregates in different solvents and under various conditions.

Model its interaction with surfaces: Understand how it adsorbs onto different materials, which is crucial for its application as a detergent, dispersant, or in material science.

Simulate its binding to biological molecules: Predict its affinity for enzymes or other proteins to guide the discovery of new biochemical applications.

Investigate its reactivity: Use quantum chemical methods to explore potential reaction pathways and predict activation energies for its use in catalysis or as a synthetic precursor.

These computational models can accelerate the discovery of new applications and provide a deeper understanding of the fundamental properties of this compound.

Strategies for Enhanced Environmental Bioremediation

Linear alkylbenzene sulfonates are a major class of surfactants used in detergents and are consequently found in wastewater. nih.govrdd.edu.iqwikipedia.org While they are generally considered biodegradable under aerobic conditions, their persistence can increase in anaerobic environments. nih.govwho.int

Future research in bioremediation should focus on:

Isolating and engineering novel microbial strains: Identifying or developing microorganisms with enhanced capabilities to degrade this compound, particularly under anaerobic conditions. rdd.edu.iq

Investigating metabolic pathways: Elucidating the specific enzymatic pathways involved in the degradation of this compound to identify potential bottlenecks and strategies for enhancement.

Developing synergistic bioremediation strategies: Combining microbial degradation with other remediation techniques, such as phytoremediation or advanced oxidation processes, to achieve more complete and efficient removal from contaminated soil and water. researchgate.netnih.gov

The use of bioreactors and high-throughput sequencing can aid in studying the impact of such surfactants on native biodiversity and in optimizing bioremediation conditions. scitepress.org

| Research Area | Focus | Potential Impact |

| Synthesis | Green catalysts, one-pot reactions | Reduced environmental impact, increased efficiency |

| Reactivity | Catalysis, cross-coupling reactions | Novel chemical transformations, new synthetic building blocks |

| Materials | Sulfonated polymers, nanoparticle synthesis | Advanced materials with tailored properties |

| Biochemistry | Enzyme interactions, microbial signaling | New antimicrobial agents, biofilm inhibitors |

| Modeling | Predictive simulations | Accelerated discovery, fundamental understanding |

| Bioremediation | Novel microbial strains, synergistic approaches | More effective environmental cleanup |

Q & A

What are the established synthetic routes for Sodium 4-phenylbutane-1-sulfonate, and how can purity be optimized?

Basic